molecular formula C12H12FN3O B7539640 2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide

2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide

Cat. No. B7539640
M. Wt: 233.24 g/mol
InChI Key: XAKIPETWIZACBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is known to inhibit the activity of the enzyme 5-lipoxygenase-activating protein (FLAP), which is responsible for the synthesis of leukotrienes.

Mechanism of Action

The 2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide inhibitor acts by binding to the 2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide enzyme and preventing its activation, thus inhibiting the synthesis of leukotrienes. Leukotrienes are potent mediators of inflammation and are known to cause bronchoconstriction, mucus secretion, and edema, which are the hallmark features of asthma and COPD.
Biochemical and Physiological Effects:
The 2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide inhibitor has been shown to reduce airway inflammation, bronchoconstriction, and mucus secretion in animal models of asthma and COPD. In addition, this compound has also been found to reduce inflammation and improve intestinal function in animal models of IBD.

Advantages and Limitations for Lab Experiments

The 2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide inhibitor has several advantages for use in laboratory experiments. It is a highly specific inhibitor of 2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide activity and does not affect the activity of other enzymes or receptors. Furthermore, this compound is relatively stable and can be easily synthesized in large quantities.
However, there are also some limitations associated with the use of this compound in laboratory experiments. The 2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide inhibitor is highly lipophilic, which can make it difficult to solubilize in aqueous solutions. In addition, this compound has a relatively short half-life, which can limit its effectiveness in certain experimental settings.

Future Directions

There are several future directions for research on the 2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide inhibitor. One potential area of investigation is the development of more potent and selective 2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide inhibitors. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases such as psoriasis and rheumatoid arthritis.
Conclusion:
In conclusion, 2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide is a promising compound with potential therapeutic applications in various diseases. Its ability to inhibit the activity of the 2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide enzyme makes it a valuable tool for investigating the role of leukotrienes in disease pathogenesis. Further research is needed to fully understand the potential of this compound and to develop more effective and selective 2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide inhibitors.

Synthesis Methods

The synthesis of 2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide involves the reaction of 3-fluorobenzoyl chloride with 1-methyl-4-pyrazolecarboxamide in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

The 2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). The inhibition of 2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide activity results in a decrease in the production of leukotrienes, which are known to play a crucial role in the pathogenesis of these diseases.

properties

IUPAC Name

2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O/c1-16-8-11(7-14-16)15-12(17)6-9-3-2-4-10(13)5-9/h2-5,7-8H,6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKIPETWIZACBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.